3-[2-(piperidinocarbonyl)phenyl]-1H-isochromen-1-one
Description
Properties
Molecular Formula |
C21H19NO3 |
|---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
3-[2-(piperidine-1-carbonyl)phenyl]isochromen-1-one |
InChI |
InChI=1S/C21H19NO3/c23-20(22-12-6-1-7-13-22)18-11-5-4-10-17(18)19-14-15-8-2-3-9-16(15)21(24)25-19/h2-5,8-11,14H,1,6-7,12-13H2 |
InChI Key |
OLOVBCZNBSDHOC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=CC=C2C3=CC4=CC=CC=C4C(=O)O3 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-[2-(piperidinocarbonyl)phenyl]-1H-isochromen-1-one typically involves a multi-step process. One common method includes the Sonogashira coupling reaction followed by 6-endo-dig cyclization . The reaction conditions often involve the use of palladium catalysts and copper co-catalysts under an inert atmosphere. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield .
Chemical Reactions Analysis
3-[2-(piperidinocarbonyl)phenyl]-1H-isochromen-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation with palladium on carbon as a catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring, using reagents like alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
3-[2-(piperidinocarbonyl)phenyl]-1H-isochromen-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: It is used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 3-[2-(piperidinocarbonyl)phenyl]-1H-isochromen-1-one involves its interaction with molecular targets such as cyclooxygenase-1 (COX-1) enzyme and arachidonic acid (AA)-induced platelet aggregation pathways . The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
The substituent at the 3-position of isocoumarin significantly impacts melting points, solubility, and spectral properties. Key analogs and their properties are summarized below:
Table 1: Physicochemical Properties of Selected 3-Substituted Isocoumarins
Key Observations :
- Electron-withdrawing groups (e.g., Br, Cl, CF₃) increase melting points due to enhanced intermolecular interactions .
- Piperidinocarbonyl substituent: The bulky, flexible piperidine moiety likely reduces crystallinity compared to planar aryl groups, though experimental data for the target compound is lacking.
- Spectral shifts : Aromatic protons in ¹H NMR are downfield-shifted in electron-deficient substituents (e.g., δ 7.72 ppm for 4-fluorophenyl vs. δ 7.58 ppm for 4-trifluoromethylphenyl) .
Inferences :
- Electron-deficient substituents: Compounds with halogen or trifluoromethyl groups show enhanced anti-inflammatory activity, suggesting that the target compound’s piperidinocarbonyl group (moderately electron-withdrawing) could exhibit similar trends .
Challenges for the target compound :
- The piperidinocarbonyl group requires precise coupling conditions to avoid side reactions.
- Yields for similar compounds range from 72–89%, suggesting moderate synthetic efficiency .
Biological Activity
3-[2-(Piperidinocarbonyl)phenyl]-1H-isochromen-1-one is a synthetic compound that belongs to the isochromenone class, known for its diverse biological activities. The compound's unique structure, featuring an isochromenone core substituted with a piperidinocarbonyl group, suggests potential applications in medicinal chemistry, particularly in treating oxidative stress-related diseases and inflammatory conditions. This article explores the biological activity of this compound, focusing on its antioxidant properties, anti-inflammatory effects, and interactions with various biological targets.
Chemical Structure and Properties
The molecular formula of this compound is CHNO. Its structural features contribute to its chemical reactivity and biological properties. The presence of the piperidinocarbonyl group is significant as it may enhance solubility and bioavailability compared to simpler isochromenones.
Antioxidant Activity
Research indicates that compounds similar to this compound exhibit significant antioxidant activity. For instance, studies on 3-phenyl-1H-isochromen-1-one analogues revealed that several compounds displayed antioxidant activities significantly higher than ascorbic acid in DPPH assays. Specifically, five analogues showed 7-fold to 16-fold more potent antioxidant effects than ascorbic acid .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Isochromenones have shown promise in inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory responses. The inhibition of COX enzymes can lead to reduced inflammation and pain, making these compounds potential candidates for anti-inflammatory drug development .
Structure-Activity Relationship (SAR)
Understanding the relationship between the structure of this compound and its biological activity is crucial for further development. The SAR studies have indicated that modifications to the piperidinocarbonyl group or the phenyl substituent can significantly influence the compound's potency against specific biological targets such as COX enzymes and platelet aggregation pathways .
Molecular Docking Studies
Molecular docking studies provide insights into how this compound interacts with its biological targets at a molecular level. These studies suggest that the compound binds effectively to key enzymes involved in inflammatory pathways, potentially leading to the development of more effective therapeutic agents .
Comparative Analysis with Related Compounds
A comparison with structurally related compounds highlights the uniqueness of this compound:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 3-Phenyl-1H-isochromen-1-one | Isochromenone | Exhibits strong antioxidant properties |
| 4-Methylcoumarin | Coumarin | Known for its fluorescent properties |
| 6-Hydroxycoumarin | Hydroxycoumarin | Used in studies related to anticoagulant activity |
| 2-Hydroxyisocoumarin | Isocoumarin | Displays anti-inflammatory effects |
The presence of the piperidinocarbonyl group distinguishes this compound from others, enhancing its potential pharmacological properties .
Case Studies
Several case studies have explored the biological activity of compounds related to this compound:
- Antioxidant Efficacy : In vitro studies demonstrated that certain analogues exhibited antioxidant activities significantly surpassing traditional antioxidants like ascorbic acid.
- Platelet Aggregation Inhibition : Some derivatives showed potent inhibition of arachidonic acid-induced platelet aggregation, outperforming aspirin in specific assays, indicating potential therapeutic applications in cardiovascular diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
